molecular formula C18H20N4O3S B14866639 4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B14866639
M. Wt: 372.4 g/mol
InChI Key: BJYORYVUJOBUNL-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thiazole Ring Introduction: The thiazole ring is introduced by reacting the oxadiazole intermediate with a thioamide or a similar sulfur-containing reagent.

    Butoxy Group Addition: The butoxy group is introduced through an etherification reaction, where a butyl halide reacts with a phenolic hydroxyl group.

    Final Coupling: The final step involves coupling the substituted oxadiazole-thiazole intermediate with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.

    Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
  • 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide

Uniqueness

4-butoxy-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct biological activities. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-butoxy-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C18H20N4O3S/c1-4-5-10-24-14-8-6-13(7-9-14)16(23)20-18-22-21-17(25-18)15-11(2)19-12(3)26-15/h6-9H,4-5,10H2,1-3H3,(H,20,22,23)

InChI Key

BJYORYVUJOBUNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C

Origin of Product

United States

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